molecular formula C11H8N4OS B6068912 2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol

2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol

Cat. No.: B6068912
M. Wt: 244.27 g/mol
InChI Key: FGLONFQFDYKCOW-LHHJGKSTSA-N
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Description

2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol is a heterocyclic compound that combines the structural features of a triazole ring and a benzothiophene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol typically involves the formation of the triazole ring followed by its attachment to the benzothiophene core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2,4-triazole with a suitable aldehyde or ketone can yield the desired product through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the imine linkage, potentially converting them to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol has diverse applications in scientific research:

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest for drug development.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways. The benzothiophene moiety may contribute to the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

    1,2,4-Triazole: A core structure in many pharmaceuticals with antifungal and anticancer activities.

    Benzothiophene: Found in various bioactive molecules, including selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.

Uniqueness: 2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol combines the properties of both triazole and benzothiophene, offering a unique scaffold for drug design. Its dual functionality allows for versatile chemical modifications and potential synergistic effects in biological systems.

Properties

IUPAC Name

2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-11-8-3-1-2-4-9(8)17-10(11)5-14-15-6-12-13-7-15/h1-7,16H/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLONFQFDYKCOW-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NN3C=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/N3C=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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